molecular formula C8H8ClNOS B051188 2-(Ethylthio)Nicotinoyl Chloride CAS No. 123116-01-8

2-(Ethylthio)Nicotinoyl Chloride

Cat. No. B051188
CAS RN: 123116-01-8
M. Wt: 201.67 g/mol
InChI Key: HVBVEALTDTVCAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Ethylthio)Nicotinoyl Chloride often involves reactions of nicotinoyl chloride with various ethylating agents. For example, the reaction of nicotinoyl chloride with ethylene glycol mononitrate has been demonstrated to yield novel esters, which can further react with transition metals to form complexes (Fedorov et al., 1998). Such synthesis pathways highlight the versatility of nicotinoyl chloride derivatives in forming complex molecules.

Molecular Structure Analysis

The molecular structure of ethyl chloride derivatives, which share some similarity with 2-(Ethylthio)Nicotinoyl Chloride, has been determined through various spectroscopic and diffraction methods. For instance, the molecular structure of ethyl chloride itself has been extensively studied, providing insights into the conformation and electronic distribution of such compounds (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Reactivity studies of similar thioether compounds have shown that these molecules can undergo various transformations, including ligand exchange reactions and nucleophilic substitutions, demonstrating the chemical versatility of sulfur-containing nicotinoyl derivatives (Mcmanus et al., 1993).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-(Ethylthio)Nicotinoyl Chloride, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. Investigations into the crystal structures and hydrogen bonding patterns of ethyl nicotinate analogs provide valuable information for understanding the solid-state properties of these compounds (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of 2-(Ethylthio)Nicotinoyl Chloride in synthetic chemistry. Studies on the synthesis and reactivity of phenylthioethyl chloride analogs reveal insights into the mechanisms and conditions favoring specific reactions, such as desulfonylation and rearrangements (King & Khemani, 1985).

Scientific Research Applications

Antibacterial Activity

Studies have demonstrated the synthesis and evaluation of compounds structurally related to 2-(Ethylthio)Nicotinoyl Chloride for antibacterial purposes. For instance, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates were synthesized, evaluated for antibacterial activity against various bacterial strains, and showed moderate to significant minimum inhibitory concentration (MIC) values, indicating potential as antibacterial agents (Sharma & Jain, 2008).

Synthesis and Chemical Improvement

The chemical synthesis and improvement of compounds related to 2-(Ethylthio)Nicotinoyl Chloride are of significant interest in research. For example, the study on the synthesis of 1-(4-Methylphenyl)ethylnicotinate, involving nicotinoyl chloride, showcases efforts to optimize synthesis technology, achieving high yield and purity, indicating the importance of such compounds in synthetic organic chemistry (Liu Chunxin, 2009).

Sensor Development

Compounds with functionalities similar to 2-(Ethylthio)Nicotinoyl Chloride have been explored for sensor development. A novel membrane sensor incorporating a related compound demonstrated good potentiometric response for detecting specific ions, highlighting the potential of such chemicals in the development of selective sensors (Saleh et al., 2001).

Polymer and Material Science

Research in polymer and material science has also benefited from the functionalities found in compounds like 2-(Ethylthio)Nicotinoyl Chloride. For instance, poly(1-ethyl 3-(2-methacroyloyloxy ethyl) imidazolium chloride) brushes were synthesized, showcasing how such chemical functionalities could be used to modulate interfacial resistance in electronic devices, indicating their relevance in material science applications (Yu et al., 2007).

Medicinal Chemistry

In medicinal chemistry, the synthesis and biological evaluation of novel derivatives related to nicotinic acid, involving nicotinoyl chloride, have been studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities. Such studies highlight the pharmaceutical relevance of compounds with similar functionalities (Ramalakshmi et al., 2009).

Safety And Hazards

2-(Ethylthio)Nicotinoyl Chloride is sold “as-is” by Sigma-Aldrich, and they make no representation or warranty whatsoever with respect to this product . For safety data sheets and more detailed safety information, it’s recommended to refer to the provider’s documentation .

properties

IUPAC Name

2-ethylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBVEALTDTVCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379082
Record name 2-(Ethylthio)Nicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)Nicotinoyl Chloride

CAS RN

123116-01-8
Record name 2-(Ethylthio)Nicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123116-01-8
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